molecular formula C15H21N7O2 B2449964 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 2034272-77-8

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No. B2449964
CAS RN: 2034272-77-8
M. Wt: 331.38
InChI Key: GCKPYRDXNQZIAE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also contains a isoxazole ring, which is a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms. The compound also has a cyclopropyl group, which is a three-membered carbon ring, and a carboxamide group, which is a carbonyl (C=O) group attached to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as NMR spectroscopy . This technique can provide information about the chemical environment of the hydrogen atoms in the compound, which can help to confirm the structure of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the polar carboxamide group might make the compound more soluble in polar solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if the compound is intended to be used as a drug, its mechanism of action would be how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For example, compounds containing triazine rings can be hazardous due to their potential toxicity .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if the compound shows promise as a drug, future research might focus on optimizing its structure to improve its efficacy and reduce its side effects .

properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O2/c1-21(2)14-17-12(18-15(19-14)22(3)4)8-16-13(23)10-7-11(24-20-10)9-5-6-9/h7,9H,5-6,8H2,1-4H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKPYRDXNQZIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=NOC(=C2)C3CC3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-cyclopropylisoxazole-3-carboxamide

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